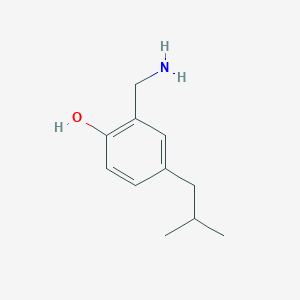

2-Aminomethyl-4-(2-methylpropyl)-phenol

Description

Contextualization within the Landscape of Substituted Phenolic Amines

Substituted phenolic amines are a broad class of organic compounds characterized by a phenol (B47542) ring bearing an amine-containing substituent. These molecules are prevalent in numerous natural products and synthetic compounds, exhibiting a range of biological activities. The introduction of an aminomethyl group onto a phenolic backbone, a process often achieved through the Mannich reaction, is a well-established method for generating molecular diversity and tuning the properties of the parent phenol. wikipedia.orgias.ac.in

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, or other electron-withdrawing group. wikipedia.org In the context of phenols, the electron-rich aromatic ring can act as the nucleophile, reacting with an aldehyde (commonly formaldehyde) and a primary or secondary amine to introduce an aminomethyl group, typically at the ortho or para position relative to the hydroxyl group. researchgate.net This reaction is a cornerstone in the synthesis of phenolic Mannich bases.

The specific compound, 2-Aminomethyl-4-(2-methylpropyl)-phenol, fits squarely within this class. It is a derivative of 4-isobutylphenol (B1593399) (4-(2-methylpropyl)-phenol), a common industrial chemical. The introduction of the aminomethyl group at the ortho position to the hydroxyl group is a key structural feature that influences its chemical and physical properties.

Rationale for Scholarly Investigation of this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the rationale for its scholarly investigation can be inferred from the known activities of structurally related compounds. Phenolic compounds, in general, are known for their antioxidant properties, which are attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The nature and position of substituents on the phenol ring can significantly modulate this activity.

Furthermore, the incorporation of an amino group can introduce a range of other potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egnih.govmdpi.com The amino group can also influence the solubility and pharmacokinetic profile of the molecule. Therefore, the synthesis and characterization of novel aminomethylated phenols like this compound are of interest for discovering new compounds with potentially valuable biological activities.

The isobutyl group at the para position is another important feature. This bulky, non-polar substituent will influence the lipophilicity of the molecule, which can affect its ability to cross biological membranes and interact with molecular targets. The interplay between the hydrophilic aminomethyl and hydroxyl groups and the lipophilic isobutyl group presents an interesting case for structure-activity relationship studies.

Structural Significance and Emerging Research Potential

The emerging research potential for this compound lies in several areas. A primary focus would be the systematic evaluation of its biological activities. Given the antioxidant properties of many phenols and the diverse bioactivities of amines, it would be logical to investigate its potential as an antioxidant, antibacterial, antifungal, or anticancer agent. ekb.egnih.govmdpi.com

Furthermore, the compound could serve as a valuable building block in organic synthesis. The amino and hydroxyl groups provide reactive handles for further functionalization, allowing for the construction of more complex molecules, such as ligands for metal complexes, or as a monomer in polymer synthesis. The regioselective synthesis of such a substituted phenol also presents an interesting challenge and opportunity for the development of new synthetic methodologies. mdpi.comrsc.org

Compound Data

Below are tables detailing the identifiers and predicted physicochemical properties of the compounds mentioned in this article.

Table 1: Compound Identifiers

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | 2-(Aminomethyl)-4-(2-methylpropyl)phenol | C11H17NO |

| 4-Isobutylphenol | 4-(2-Methylpropyl)phenol | C10H14O |

| Formaldehyde (B43269) | Methanal | CH2O |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 179.26 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 46.25 Ų |

| Heavy Atom Count | 13 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(aminomethyl)-4-(2-methylpropyl)phenol |

InChI |

InChI=1S/C11H17NO/c1-8(2)5-9-3-4-11(13)10(6-9)7-12/h3-4,6,8,13H,5,7,12H2,1-2H3 |

InChI Key |

CNZRJQGQLCLXGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)O)CN |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 Aminomethyl 4 2 Methylpropyl Phenol and Its Chemical Entities

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and skeletal structure of a molecule. The spectrum of 2-Aminomethyl-4-(2-methylpropyl)-phenol is expected to be rich with characteristic bands corresponding to its phenolic, amino, and alkyl moieties.

The most prominent feature in the IR spectrum would be a strong, broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically appearing in the 3500–3200 cm⁻¹ region. orgchemboulder.comdocbrown.infovscht.cz The broadening is a direct result of intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group are also expected in this region, usually as two distinct, medium-intensity peaks between 3500 cm⁻¹ and 3300 cm⁻¹. ucla.edu

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), while the aliphatic C-H stretching vibrations from the aminomethyl and isobutyl groups will produce strong absorptions in the 2960–2850 cm⁻¹ range. vscht.cz

The aromatic C=C stretching vibrations of the benzene (B151609) ring will give rise to several sharp, medium-to-strong bands in the 1600–1450 cm⁻¹ region. docbrown.info Furthermore, a strong C-O stretching vibration, characteristic of phenols, is expected around 1260–1140 cm⁻¹. docbrown.infolibretexts.org The "fingerprint region" below 1500 cm⁻¹ will contain a complex series of bands arising from C-H bending, C-C stretching, and other skeletal vibrations, providing a unique pattern for the molecule.

Table 1: Predicted Major Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500–3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic -OH |

| 3500–3300 | Medium (two bands) | N-H Stretch | Primary Amine -NH₂ |

| 3100–3000 | Medium | C-H Stretch | Aromatic |

| 2960–2850 | Strong | C-H Stretch | Aliphatic (isobutyl, methyl) |

| 1600–1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1470–1450 | Medium | C-H Bend | CH₂ / CH₃ |

| 1390, 1370 | Medium | C-H Bend | -C(CH₃)₂ (isobutyl) |

| 1260–1140 | Strong | C-O Stretch | Phenol (B47542) |

| 900–675 | Strong | C-H Bend (out-of-plane) | Aromatic |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each type of proton. The three aromatic protons on the 1,2,4-substituted ring are expected to appear between 6.5 and 7.2 ppm, likely as a complex splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet). The phenolic O-H proton would yield a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically between 4 and 7 ppm. libretexts.org The benzylic protons of the -CH₂NH₂ group would likely appear as a singlet around 3.8-4.2 ppm. The amino (-NH₂) protons would also produce a broad singlet. For the isobutyl group, a doublet for the six methyl protons (~0.9 ppm), a multiplet for the methine proton (~1.8 ppm), and a doublet for the methylene (B1212753) protons (~2.4 ppm) are expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 11 distinct signals, one for each unique carbon atom. The carbon bearing the hydroxyl group (C1) would be the most downfield of the aromatic signals (~150-155 ppm). The other five aromatic carbons would resonate in the 115–140 ppm range. The benzylic carbon of the aminomethyl group is predicted around 45-50 ppm. The carbons of the isobutyl group would appear upfield: the methylene carbon around 45 ppm, the methine carbon around 28 ppm, and the two equivalent methyl carbons around 22 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between the methine and both the methylene and methyl protons of the isobutyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Isobutyl -CH₃ (6H, d) | ~0.9 | Isobutyl -CH₃ | ~22 |

| Isobutyl -CH (1H, m) | ~1.8 | Isobutyl -CH | ~28 |

| Isobutyl -CH₂-Ar (2H, d) | ~2.4 | Aminomethyl -CH₂ | ~48 |

| -CH₂NH₂ (2H, s) | ~4.0 | Isobutyl -CH₂ | ~45 |

| -NH₂ (2H, broad s) | Variable | Aromatic C-H | ~115-130 |

| -OH (1H, broad s) | ~4-7 | Aromatic C-Subst. | ~125-140 |

| Aromatic H (3H, m) | ~6.5-7.2 | Aromatic C-OH | ~152 |

Mass Spectrometry for Molecular Structure Elucidation and Impurity Profiling

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. The molecular formula for this compound is C₁₁H₁₇NO, giving it a monoisotopic mass of approximately 179.13 Da.

Under Electron Ionization (EI), the molecular ion peak (M⁺˙) at m/z = 179 would be observed. The fragmentation pattern would be dominated by cleavages that form stable ions. A primary and highly characteristic fragmentation for a benzylamine (B48309) structure is the cleavage of the C-C bond adjacent to the aromatic ring and the nitrogen atom (benzylic cleavage). nih.govnih.gov This would lead to the formation of a highly stable substituted benzyl (B1604629) cation.

Key fragmentation pathways would include:

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to the loss of a ·CH₂NH₂ radical and formation of a 4-(2-methylpropyl)phenol cation. However, a more dominant pathway in many benzylamines is the formation of a substituted tropylium (B1234903) ion.

Alpha-cleavage of Alkyl Group: Loss of a propyl radical (·C₃H₇) from the isobutyl side chain would result in a fragment at M-43 (m/z 136).

Phenolic Fragmentation: Phenols characteristically lose carbon monoxide (CO) after initial fragmentation, so a peak corresponding to [M-R]-28 could be expected. libretexts.org

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Identity | Fragmentation Pathway |

| 179 | [C₁₁H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [C₁₁H₁₆N]⁺ | Loss of ·OH |

| 150 | [C₁₀H₁₆N]⁺ | Loss of ·CHO |

| 136 | [C₈H₁₀NO]⁺ | M - 43 (Loss of ·C₃H₇ from isobutyl group) |

| 121 | [C₇H₇NO]⁺ | M - 58 (Loss of C₄H₉, isobutyl radical) |

| 107 | [C₇H₇O]⁺ | Benzylic cation from cleavage of C-N bond |

Electronic Absorption and Luminescence Spectroscopy (UV-Vis, Fluorescence, Time-Resolved Studies)

UV-Visible spectroscopy probes the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the UV region, originating from π→π* transitions of the benzene ring. bioone.orgnih.gov For phenol itself, these bands appear around 210 nm and 270 nm. bioone.org The presence of the hydroxyl, aminomethyl, and alkyl groups, all of which are electron-donating, is expected to cause a bathochromic (red) shift in these absorption maxima. researchgate.net The primary and secondary bands for this compound are therefore predicted to be at slightly longer wavelengths than those of unsubstituted phenol.

The spectra of this compound would be highly pH-sensitive. acs.orgnih.gov In acidic solution, protonation of the basic amino group would lead to a hypsochromic (blue) shift, as the -CH₂NH₃⁺ group is electron-withdrawing and reduces conjugation. youtube.com Conversely, in basic solution, deprotonation of the acidic phenolic hydroxyl to form the phenolate (B1203915) anion would cause a significant bathochromic shift and an increase in absorption intensity, as the negatively charged oxygen is a much stronger electron-donating group. youtube.comresearchgate.netbgu.ac.il

Aminophenols are known to be fluorescent. nih.govresearchgate.net Upon excitation at its absorption maximum, this compound would likely exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including quantum yield and lifetime, would also be sensitive to solvent polarity and pH. Time-resolved studies could be employed to investigate the dynamics of the excited state, including processes like excited-state proton transfer.

Solid-State Structural Analysis via X-ray Crystallography

While no published crystal structure for this compound is currently available, its solid-state architecture can be predicted based on the principles of molecular packing and hydrogen bonding.

The structure contains potent hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the oxygen and nitrogen atoms). Consequently, the crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. researchgate.netmdpi.com It is highly probable that O-H···N, N-H···O, and potentially N-H···N hydrogen bonds would link adjacent molecules, creating a stable, three-dimensional supramolecular assembly. nih.gov

Additionally, the ortho positioning of the hydroxyl and aminomethyl groups allows for the possibility of a strong intramolecular hydrogen bond between the phenolic proton and the amino nitrogen (O-H···N). nih.gov This interaction would constrain the conformation of the aminomethyl group relative to the ring. The non-polar isobutyl groups would likely engage in weaker van der Waals interactions, segregating into hydrophobic regions within the crystal lattice. The final packed structure would be a balance between optimizing these strong hydrogen bonds and achieving efficient space-filling.

Computational and Theoretical Investigations of 2 Aminomethyl 4 2 Methylpropyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of phenolic compounds. researchgate.netscispace.com DFT methods are renowned for their balance of computational cost and accuracy in determining electronic structures and energies. By solving approximations of the Schrödinger equation, DFT can elucidate the geometry, electronic distribution, and reactivity of molecules like 2-Aminomethyl-4-(2-methylpropyl)-phenol. researchgate.netijsrst.com For studying excited-state properties, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice, providing information on transition energies and oscillator strengths. growingscience.comaps.orgresearchgate.net

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the lone pairs of the oxygen and nitrogen atoms, reflecting its electron-donating character. The LUMO would likely be distributed across the aromatic ring's antibonding π* orbitals. The energy of this gap can also be influenced by the solvent environment, with polar solvents often leading to a larger gap and increased stability. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for this compound in Different Media This data is illustrative and represents typical trends expected from DFT calculations.

| Medium | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Gas Phase | -5.65 | -0.25 | 5.40 |

| Hexane (Nonpolar) | -5.68 | -0.22 | 5.46 |

| Water (Polar) | -5.75 | -0.15 | 5.60 |

The presence of several single bonds in this compound—specifically the C-C bond connecting the isobutyl group, the C-C bond of the aminomethyl group, and the C-N bond—allows for multiple rotational isomers, or conformers. Conformational analysis using DFT involves systematically rotating these bonds and calculating the potential energy at each step to identify the most stable, lowest-energy conformations.

The energetic profile would reveal the energy barriers to rotation and the relative stability of different spatial arrangements. The most stable conformer is dictated by a balance of electronic effects and steric hindrance between the bulky isobutyl group, the aminomethyl substituent, and the hydroxyl group on the phenol ring. Intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen is a key interaction that would likely stabilize specific conformations.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This data is illustrative of results from a conformational analysis.

| Conformer | Description of Dihedral Angle (HO-C-C-N) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| A | ~0° (syn-periplanar) | 2.5 | Steric hindrance |

| B | ~60° (gauche) | 0.0 | Most stable due to intramolecular H-bond |

| C | ~120° | 1.8 | |

| D | ~180° (anti-periplanar) | 1.2 | Extended form, no H-bond |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the quantized vibrational motions of the molecule. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific functional groups. These theoretical predictions are invaluable for assigning bands in experimentally obtained spectra. For this compound, key vibrational modes would include the O-H stretch of the phenol, the N-H stretches of the primary amine, C-H stretches of the aromatic and alkyl groups, and various bending and ring deformation modes.

Similarly, TD-DFT can predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. ijsrst.com The primary electronic transitions in this molecule would be π → π* transitions within the aromatic ring.

Table 3: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies Theoretical frequencies are often scaled by a factor (~0.96) to better match experimental values.

| Vibrational Mode | Calculated Frequency (cm-1) | Expected Experimental Frequency (cm-1) |

|---|---|---|

| O-H Stretch (Phenolic) | 3650 | ~3600 (free), ~3300-3500 (H-bonded) |

| N-H Symmetric Stretch | 3450 | ~3350-3400 |

| N-H Asymmetric Stretch | 3530 | ~3450-3500 |

| C-H Stretch (Aromatic) | 3100 | ~3050-3100 |

| C-H Stretch (Alkyl) | 2960 | ~2870-2960 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes, molecular flexibility, and interactions with the surrounding environment, particularly with solvent molecules.

An MD simulation of this compound in an aqueous solution would provide detailed information on the hydration shell around the molecule. It would reveal the nature and lifetime of hydrogen bonds formed between the molecule's hydroxyl and amino groups (as hydrogen bond donors and acceptors) and the surrounding water molecules. Such simulations are crucial for understanding the molecule's solubility and how its reactive sites are shielded or exposed in a solvent.

Theoretical Studies on Chemical Reactivity and Intrinsic Stability

Theoretical studies can quantify the chemical reactivity and stability of a molecule using descriptors derived from DFT calculations. rjpn.org Besides the HOMO-LUMO gap, other global reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. mdpi.com These parameters help to predict how the molecule will behave in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values.

For this compound, the MEP would show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating these are the most likely sites for an attack by an electrophile. nih.gov Conversely, regions of positive potential (colored blue) would be found around the acidic hydrogen atoms of the -OH and -NH2 groups, identifying them as sites for nucleophilic attack.

In addition to the visual MEP map, charge distribution can be quantified using population analysis methods, such as Mulliken charge analysis. This method partitions the total electron density among the atoms, assigning a partial charge to each atom in the molecule. This provides a numerical basis for understanding the electronic effects of the different substituents on the phenol ring.

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in this compound This data is illustrative and represents typical charge distributions from DFT calculations.

| Atom | Mulliken Charge (e) | Implication |

|---|---|---|

| O (of -OH) | -0.65 | High negative charge, site for electrophilic attack |

| H (of -OH) | +0.45 | High positive charge, acidic proton |

| N (of -NH2) | -0.80 | High negative charge, nucleophilic and basic center |

| C1 (ring, attached to -OH) | +0.30 | Electron-deficient due to oxygen's pull |

| C2 (ring, attached to -CH2NH2) | -0.20 | Slightly electron-rich due to ortho position |

Hardness, Softness, and Electrophilicity Indices

There is a notable absence of published research detailing the conceptual Density Functional Theory (DFT) parameters such as chemical hardness (η), softness (S), and the global electrophilicity index (ω) for this compound. These quantum chemical descriptors are crucial for predicting the reactivity and stability of a molecule. Hardness and softness are key concepts in Pearson's Hard and Soft Acids and Bases (HSAB) theory, providing insight into the molecule's resistance to deformation of its electron cloud. The electrophilicity index quantifies the ability of a molecule to accept electrons. Without dedicated theoretical studies on this specific compound, no data can be presented for these indices.

Prediction of Molecular Interactions and Binding Affinities

Similarly, a review of available scientific databases reveals no specific molecular docking studies performed with this compound as the ligand. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction between a ligand and a target macromolecule, such as a protein or enzyme. The absence of this research means there are no available data on its binding energies, interaction modes, or specific biological targets.

Due to the lack of specific studies on this compound, a data table for its chemical reactivity indices and molecular docking results cannot be generated at this time.

In-depth Analysis of this compound in Coordination Chemistry Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the study of the chemical compound this compound and its role in coordination chemistry. Despite extensive searches for data pertaining to its ligand properties, the synthesis of its metal complexes, and its electronic, geometric, and spectroscopic characteristics, no specific research findings for this particular compound could be identified.

The field of coordination chemistry extensively investigates how ligands—molecules that donate electrons—bind to a central metal atom to form a coordination complex. Substituted phenols, particularly those with aminomethyl groups, are a well-studied class of ligands due to their ability to form stable complexes with a variety of metal ions. These complexes are of interest for their potential applications in catalysis, materials science, and biological systems.

Typically, research in this area would involve the synthesis of the ligand, followed by the preparation of mononuclear (containing a single metal ion) or polynuclear (containing multiple metal ions) complexes. A crucial aspect of this research is the characterization of these new compounds. This often involves the formation of Schiff base derivatives, which are formed by the reaction of the primary amine group of the ligand with an aldehyde or ketone. These Schiff bases and their subsequent metal chelates are then thoroughly analyzed.

The investigation into the electronic and geometric structures of such metal complexes is fundamental to understanding their properties and potential applications. Techniques such as X-ray crystallography are often employed to determine the precise arrangement of atoms in the complex.

Furthermore, spectroscopic characterization is essential for elucidating the nature of the interactions between the ligand and the metal ion. Methods like infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the bonding and electronic transitions within the complex.

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), offer insights into the thermodynamics and kinetics of metal coordination. These studies can predict the stability of different complex formations and the energy profiles of the coordination reactions.

While a wealth of information exists for analogous compounds, such as other substituted aminophenols, the specific coordination chemistry of this compound appears to be an uncharted area of scientific inquiry. The absence of published research on this compound means that detailed findings on its metal complexes, including their synthesis, structure, and spectroscopic properties, are not available at this time. This highlights a potential opportunity for future research to explore the unique coordination behavior and ligand properties of this specific molecule.

Catalytic Applications of 2 Aminomethyl 4 2 Methylpropyl Phenol and Its Derivative Complexes

Transition-Metal Catalysis Utilizing Ligand-Metal Complexes Derived from 2-Aminomethyl-4-(2-methylpropyl)-phenol

There is no available scientific literature detailing the synthesis of transition-metal complexes from this compound for catalytic purposes.

Applications in Polymerization Reactions (e.g., Alpha-Olefins)

No studies were found that investigate the use of this compound-derived metal complexes as catalysts for the polymerization of alpha-olefins.

Organocatalytic Potential of this compound

There is no published research investigating the potential of this compound to act as an organocatalyst.

Mechanistic Elucidation of Catalytic Pathways and Turnover Rates

In the absence of any reported catalytic activity, there are no mechanistic studies or data on turnover rates related to catalysts derived from this compound.

Molecular Interactions of 2 Aminomethyl 4 2 Methylpropyl Phenol in Non Human Biological Systems

Enzymatic Interaction Studies (e.g., Enzyme Inhibition Mechanisms in Non-Human Organisms or Isolated Systems)

Specific studies detailing the enzymatic interactions of 2-Aminomethyl-4-(2-methylpropyl)-phenol were not identified in a review of the available literature. However, phenolic compounds as a class are known to interact with various enzymes. nih.gov Their bioactivity can be linked to the inhibition of enzymes such as lipoxygenases, cyclooxygenases, and xanthine (B1682287) oxidase. mdpi.com The mechanism of interaction often involves the phenol (B47542) moiety binding to the enzyme's active site or an allosteric site, potentially leading to inhibition of its catalytic function. The specific nature and strength of such interactions are highly dependent on the substitution pattern on the phenolic ring. nih.gov For instance, a study on a structurally similar compound, Phenol, 4-(1-methylpropyl)-, indicated potential interactions with antioxidant proteins, although detailed mechanisms were not provided. researchgate.net

Antimicrobial Activity Investigations (e.g., Mechanisms of Antibacterial and Antifungal Action in Microorganisms)

While specific antimicrobial studies on this compound are not extensively documented, the general class of phenolic compounds is recognized for its antimicrobial properties. mdpi.com The primary mechanism of action for many phenolic compounds involves disruption of the microbial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. mdpi.com

Characterization of Antioxidant Properties and Radical Scavenging Mechanisms in in vitro Systems

The antioxidant activity of phenolic compounds is their most extensively studied property. nih.gov The core mechanism relies on the ability of the phenolic hydroxyl (-OH) group to donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. mdpi.comfrontiersin.org The resulting phenoxy radical is stabilized by resonance over the aromatic ring, which makes it less reactive and less likely to propagate the oxidative process. nih.gov

Several distinct chemical mechanisms describe this radical scavenging activity:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxy radical (ArO•). mdpi.com

Single Electron Transfer-Proton Transfer (ET-PT): This mechanism involves two steps. First, the phenol transfers an electron to the free radical to form a radical cation (ArOH•+) and an anion (R:-). Subsequently, the radical cation transfers a proton to the anion, resulting in the stable phenoxy radical and a neutralized species (RH). mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the phenol first loses a proton to form a phenoxide anion (ArO-). This anion then donates an electron to the free radical, neutralizing it and forming the phenoxy radical. mdpi.com

The dominant mechanism can depend on factors such as the solvent polarity and the specific structure of the phenolic compound. mdpi.com The presence of substituents on the phenol ring, such as the aminomethyl and isobutyl groups in this compound, can modulate the antioxidant activity by influencing the stability of the phenoxy radical and the bond dissociation enthalpy of the O-H bond. researchgate.net

| Mechanism | Description | Key Factors |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical. | Bond Dissociation Enthalpy (BDE) of the O-H bond. mdpi.com |

| Single Electron Transfer-Proton Transfer (ET-PT) | An initial electron transfer from the phenol to the radical, followed by a proton transfer from the resulting phenol radical cation. | Ionization Potential (IP) of the phenol. mdpi.com |

| Sequential Proton Loss Electron Transfer (SPLET) | Deprotonation of the phenol to form a phenoxide anion, which then transfers an electron to the radical. | Proton Affinity (PA) and solvent polarity. mdpi.com |

Receptor Binding Studies in Non-Human Cellular or Model Systems (e.g., Allosteric Modulation)

Direct receptor binding studies for this compound have not been identified in the surveyed literature. However, research on other alkylphenols demonstrates their potential to interact with protein receptors. For example, certain alkylphenol anesthetics have been shown to bind directly to synaptic GABAA receptors, which are ligand-gated ion channels. nih.gov These studies indicate that alkylphenols can occupy binding sites at the interfaces between receptor subunits, thereby modulating the receptor's activity. nih.gov Such interactions are highly specific, and the affinity and efficacy of binding are determined by the precise structure of the molecule and the complementary binding pocket on the receptor. nih.gov Without specific experimental data, it is not possible to determine if this compound binds to any particular receptor.

Detailed Mechanistic Elucidation of Bioactivity at the Molecular Level, Independent of Physiological Outcomes

The primary molecular mechanism of bioactivity that can be confidently attributed to this compound, based on its chemical structure, is its capacity for antioxidant action via radical scavenging. nih.gov The phenolic hydroxyl group is the key functional group responsible for this activity. frontiersin.org The process involves the donation of a hydrogen atom or an electron to neutralize reactive free radicals, as detailed in the HAT, ET-PT, and SPLET mechanisms. mdpi.com

The substituents on the phenolic ring play a crucial role in modulating this activity. drugdesign.orgnih.gov

The 4-(2-methylpropyl) group (an isobutyl group) is an electron-donating alkyl group. Such groups can increase the electron density on the aromatic ring, which may help stabilize the resulting phenoxy radical and potentially enhance antioxidant activity.

The 2-(aminomethyl) group also influences the electronic properties of the molecule. Its effect on antioxidant capacity can be complex, potentially involving intramolecular hydrogen bonding or altering the acidity of the phenolic proton. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on phenolic compounds have shown that antioxidant activity is governed by parameters such as the number and location of hydroxyl groups and the electronic properties of other substituents. nih.gov Therefore, the specific arrangement of the hydroxyl, aminomethyl, and isobutyl groups on the benzene (B151609) ring of this compound dictates its precise radical-scavenging potential and is the basis for its molecular bioactivity. nih.gov

Applications in Materials Chemistry and As Advanced Chemical Intermediates

Role as Essential Building Blocks for the Synthesis of Complex Organic Molecules

The presence of both a nucleophilic amine and a reactive phenolic ring system makes 2-Aminomethyl-4-(2-methylpropyl)-phenol a valuable synthon in organic synthesis. The aminomethyl group can readily participate in reactions such as amidation, alkylation, and the formation of Schiff bases, allowing for the construction of larger, more complex molecular frameworks.

One of the primary methods for synthesizing such aminomethylated phenols is the Mannich reaction. researchgate.netnih.gov This one-pot multicomponent reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov In the context of this compound, the precursor, 4-(2-methylpropyl)phenol, can be reacted with formaldehyde and an appropriate amine to introduce the aminomethyl group at the ortho position. researchgate.net The resulting Mannich base is a stable yet reactive molecule that serves as a cornerstone for further chemical transformations. nih.gov

The bifunctional nature of this compound allows for sequential or orthogonal chemical modifications. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, while the amino group can be transformed into various functional moieties. This dual reactivity is crucial for creating intricate molecules with specific functionalities, which are essential in fields like medicinal chemistry and materials science.

Incorporation into Functional Materials (e.g., Porous Organic Materials, Supramolecular Frameworks)

The development of functional materials with controlled porosity and molecular recognition capabilities is a burgeoning area of research. Porous organic frameworks (POFs) and metal-organic frameworks (MOFs) are classes of materials characterized by their high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netnorthwestern.edunih.govmdpi.com

The structure of this compound makes it an attractive candidate for incorporation into such porous materials. The amino and hydroxyl groups can act as coordination sites for metal ions, facilitating the formation of robust MOF structures. northwestern.edu Furthermore, these functional groups can participate in the covalent linkages that form the backbone of POFs. researchgate.netiu.edu.sa The isobutyl group, being relatively bulky and nonpolar, can influence the packing of the resulting framework, potentially creating specific pore environments and enhancing the material's affinity for nonpolar guest molecules.

In the realm of supramolecular chemistry, which focuses on non-covalent interactions, this compound can self-assemble or co-assemble with other molecules to form ordered structures. ethz.chbeilstein-journals.org The hydrogen bonding capabilities of the hydroxyl and amino groups, coupled with potential π-π stacking interactions of the aromatic ring, can drive the formation of complex supramolecular assemblies such as gels, liquid crystals, or molecular capsules. These dynamic and responsive materials have potential applications in sensing, drug delivery, and catalysis.

Derivatization for the Synthesis of Specialty Chemicals and Advanced Materials

The reactivity of this compound allows for its conversion into a wide array of specialty chemicals and advanced materials through derivatization. nih.govmdpi.com The strategic modification of its functional groups can lead to compounds with enhanced or entirely new properties.

For example, the aminomethyl group can be a precursor for the synthesis of more complex ligands for catalysis or metal sequestration. The phenolic hydroxyl allows for the attachment of polymerizable groups, enabling the incorporation of this unit into polymer backbones. mdpi.comresearchgate.net Polymers containing this moiety may exhibit improved thermal stability, altered solubility, or specific binding properties due to the presence of the functional groups. Mannich bases derived from phenols have been successfully used as curing agents for epoxy resins, where the built-in phenol (B47542) moiety can accelerate the curing process and improve the mechanical properties of the resulting polymer. nycu.edu.twresearchgate.net

Furthermore, derivatization can be employed to fine-tune the electronic and steric properties of the molecule for specific applications. For instance, acylation of the amino group or etherification of the hydroxyl group can modulate the molecule's reactivity and its interaction with its environment. This ability to tailor the molecular structure is fundamental to the design of advanced materials with precise functionalities.

Future Directions and Emerging Research Avenues for 2 Aminomethyl 4 2 Methylpropyl Phenol

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthesis routes for substituted phenols often involve harsh conditions and the use of hazardous reagents, which present significant environmental and safety challenges. rsc.orgnumberanalytics.com Future research must prioritize the development of green and sustainable synthetic methodologies for 2-Aminomethyl-4-(2-methylpropyl)-phenol.

Key areas of exploration include:

Biocatalysis : Utilizing enzymes or whole-cell systems to catalyze the synthesis could offer high selectivity under mild, aqueous conditions, significantly reducing waste and energy consumption. mdpi.com

ipso-Hydroxylation : The ipso-hydroxylation of corresponding arylboronic acids using green oxidants like hydrogen peroxide in environmentally benign solvents such as ethanol (B145695) represents a promising and highly efficient alternative. rsc.org

Flow Chemistry : Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. mdpi.commdpi.commdpi.comnih.gov This technology is particularly advantageous for managing reaction heat and handling potentially unstable intermediates.

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and often leads to cleaner reactions with fewer byproducts. encyclopedia.pubnih.gov

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste. mdpi.com | Screening for and engineering enzymes for the specific synthesis of the target compound. |

| ipso-Hydroxylation | Mild, rapid, and high-yielding; uses green reagents. rsc.org | Optimization of reaction conditions for the specific arylboronic acid precursor. |

| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.comnih.gov | Development of a multi-step continuous process from simple starting materials. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. nih.gov | Optimization of solvent and catalyst systems under microwave conditions. |

Advanced Computational Modeling for High-Throughput Property Prediction and Virtual Screening

Computational chemistry offers powerful tools to accelerate the discovery and application of new molecules. For this compound, advanced computational modeling can predict its properties and identify potential uses without the need for extensive laboratory synthesis and testing.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing QSAR models can establish mathematical relationships between the structure of this compound and its derivatives and their biological activity or toxicity. jst.go.jpijsmr.inunibo.it These models can be used to predict the properties of novel, unsynthesized analogues. scholarsresearchlibrary.comresearchgate.net

Density Functional Theory (DFT) Calculations : DFT methods can be employed to calculate quantum chemical descriptors, providing insights into the molecule's electronic structure, reactivity, and potential interaction mechanisms with biological targets. scholarsresearchlibrary.comresearchgate.net

High-Throughput Virtual Screening (HTVS) : HTVS can be used to screen vast virtual libraries of compounds against specific biological targets, such as enzymes or receptors. nih.govrsc.org This approach could rapidly identify potential pharmaceutical or agrochemical applications for this compound by simulating its binding affinity and interaction modes. biorxiv.org

| Computational Method | Application for this compound | Projected Outcome |

| QSAR | Predicting toxicity, bioactivity, and physicochemical properties of derivatives. jst.go.jpijsmr.in | Guidance for designing new analogues with improved properties and reduced toxicity. |

| DFT | Calculating electronic properties (e.g., HOMO/LUMO energies) and modeling reactivity. researchgate.net | Understanding of reaction mechanisms and interaction profiles at a molecular level. |

| HTVS | Screening against databases of proteins and biological targets. nih.govrsc.org | Identification of novel potential applications in medicine or agriculture. |

Development of Chiral Variants and Enantioselective Synthesis Strategies

While this compound is an achiral molecule, the introduction of stereogenic centers could lead to chiral variants with unique biological activities or catalytic properties. Chiral phenols are important structural motifs in many natural products and active pharmaceutical ingredients. rsc.org The development of enantioselective synthesis methods is crucial for accessing optically pure forms of these new analogues.

Promising research avenues include:

Creation of Chiral Analogues : Modifying the structure, for instance by introducing a substituent on the aminomethyl bridge, would create a chiral center.

Asymmetric Catalysis : The use of rhodium-catalyzed asymmetric conjugate arylation or chiral phosphoric acid-catalyzed dearomatization reactions could be explored to synthesize chiral phenol (B47542) derivatives with high enantioselectivity. rsc.orgrsc.orgresearchgate.net

Development of Novel Chiral Ligands : Drawing inspiration from established chiral frameworks like BINOL and SPINOL, the backbone of this compound could be incorporated into new classes of chiral ligands for asymmetric catalysis. researchgate.netacs.org

| Strategy | Description | Potential Impact |

| Asymmetric Conjugate Arylation | Rhodium-catalyzed addition of arylboronic acids to prochiral substrates to generate a stereocenter. rsc.org | Efficient synthesis of chiral phenol derivatives bearing a benzylic stereogenic center. |

| Catalytic Asymmetric Dearomatization | Intermolecular reaction of phenols with electrophiles using a chiral catalyst to create complex chiral structures. researchgate.net | Access to novel, non-planar chiral scaffolds with potential biological activity. |

| Chiral Ligand Design | Incorporating the aminophenol structure into larger, rigid frameworks to create new ligands for asymmetric synthesis. researchgate.net | Expansion of the toolbox of privileged chiral ligands for various catalytic transformations. |

Expanding the Scope of Catalytic Applications and Ligand Optimization

The inherent structure of this compound, containing both a Lewis basic amino group and a phenolic hydroxyl group, makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. researchgate.net The proximity of these two functional groups allows it to potentially act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring.

Future research should focus on:

Synthesis of Organometallic Complexes : Investigating the coordination of this compound with various transition metals (e.g., palladium, copper, rhodium) to create novel organometallic complexes. biomedpharmajournal.org

Evaluation in Catalysis : Testing the catalytic activity of these new complexes in a range of important organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, and hydrogenation. researchgate.netacs.orgresearchgate.net

Ligand Optimization : Systematically modifying the ligand's backbone and substituents to fine-tune its steric and electronic properties. nih.govnumberanalytics.com This optimization can enhance catalytic efficiency, selectivity, and substrate scope.

| Research Area | Objective | Example Application |

| Coordination Chemistry | Synthesize and characterize novel transition metal complexes. biomedpharmajournal.org | Palladium(II) complexes for cross-coupling reactions. |

| Homogeneous Catalysis | Evaluate the performance of new complexes as catalysts. | C-H olefination of silyl-protected phenols. nih.gov |

| Ligand Design & Optimization | Modify the ligand structure to improve catalyst performance. numberanalytics.com | Introducing bulky groups to enhance enantioselectivity in asymmetric reactions. |

Deeper Mechanistic Studies of Non-Human Biological Interactions and Reactivity Profiles

Substituted phenols as a class are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com A deeper investigation into the specific interactions of this compound with non-human biological systems is warranted to uncover its potential as a bioprotectant or lead compound in various fields.

Key areas for future mechanistic studies include:

Antioxidant Activity Profiling : Quantifying the radical-scavenging capabilities of the compound through various assays. The phenolic hydroxyl group is a key feature for antioxidant activity, acting via hydrogen atom transfer to neutralize free radicals. nih.govwikipedia.org

Antimicrobial Screening : Evaluating its efficacy against a broad spectrum of bacteria and fungi to determine its potential as a preservative or antimicrobial agent. The mechanism could involve the disruption of cell membranes or inhibition of essential enzymes. mdpi.com

Enzyme Inhibition Assays : Screening the compound against various enzymes (e.g., tyrosinase, lipoxygenase) to identify specific inhibitory activities that could be leveraged in agricultural or industrial applications. nih.gov

Reactivity and Metabolic Studies : Investigating the compound's chemical reactivity and its metabolic fate in non-human biological systems to understand its stability, persistence, and potential for generating bioactive metabolites. nih.govmdpi.com

| Area of Investigation | Methodology | Potential Mechanism of Action |

| Antioxidant Efficacy | DPPH, ABTS, and other radical scavenging assays. | Hydrogen atom transfer from the phenolic hydroxyl group. nih.gov |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays against various microbes. | Disruption of microbial cell wall synthesis or membrane integrity. mdpi.com |

| Enzyme Inhibition | In vitro kinetic assays with purified enzymes. | Competitive or non-competitive binding to the enzyme's active site. |

| Metabolic Profiling | Incubation with liver microsomes or other biological matrices followed by LC-MS analysis. | Phase I and Phase II metabolic transformations (e.g., oxidation, conjugation). |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Aminomethyl-4-(2-methylpropyl)-phenol, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step organic reactions. For example, condensation of substituted phenol derivatives with aminomethylating agents (e.g., formaldehyde-ammonia systems) under controlled pH (7–9) and temperature (60–80°C). Catalysts like sodium borohydride or palladium-based systems may enhance yield (≥75%) . Solvent selection (e.g., THF/ethanol mixtures) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Purification via recrystallization (hot water or alcohols) is recommended for high-purity isolates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles.

- Respiratory protection : Use NIOSH-certified respirators (e.g., N95 masks) if airborne particulates exceed exposure limits .

- Storage : In airtight containers under inert gas (N₂) to prevent oxidation.

- Hazard classification : Skin corrosion/irritation (Category 2), severe eye damage (Category 2A), and respiratory irritation (Category 3) per GHS standards .

Q. How can researchers validate the purity and structural identity of this compound?

- Answer :

- Chromatography : HPLC or GC-MS with C18 columns and UV detection (λ = 254 nm).

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.4–3.8 ppm for aminomethyl groups) .

- Elemental analysis : Match calculated vs. observed C, H, N, O percentages (e.g., C₉H₁₃N₁O₂: C 64.65%, H 7.84%, N 8.38%) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges).

- Experimental design : Use standardized assays (e.g., MTT for cytotoxicity, IC₅₀ comparisons).

- Mechanistic studies : Investigate receptor binding (e.g., fluorescence polarization) or enzyme inhibition (e.g., kinetic assays) to clarify modes of action .

- Meta-analysis : Cross-reference results with structural analogs (e.g., fluorophenol derivatives) to identify structure-activity relationships (SAR) .

Q. What advanced techniques are suitable for studying the compound’s intermolecular interactions?

- Answer :

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H···N interactions with bond lengths ~2.6 Å) .

- Computational modeling : DFT calculations (B3LYP/6-31G* basis set) to predict electrostatic potentials and π-π stacking behavior .

- Thermodynamic analysis : DSC/TGA to study melting points (e.g., 150–160°C) and thermal stability .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer :

- Catalyst optimization : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis .

- Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability.

- Purification : Chiral HPLC with amylose-based columns to separate enantiomers (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.